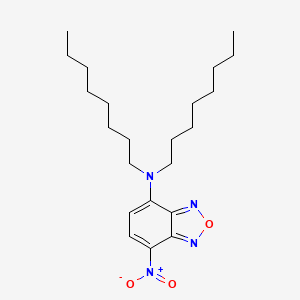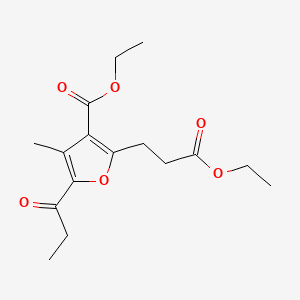
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate, also known as E2-EOMP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble liquid, and is used in various scientific research applications. This compound has been studied for its potential application in a variety of fields, including drug synthesis, biochemistry, and physiology.
Mechanism of Action
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is believed to act by binding to certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter levels. The binding of
Synthesis Methods
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is synthesized through a five-step process. First, ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) is synthesized by reacting ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The second step involves the conversion of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (E2-EOMF) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (E2-EOMFCA). The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation. The third step involves the conversion of E2-EOMF to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The fourth step involves the conversion of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (E2-EOMF) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (E2-EOMFCA). The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation. The fifth and final step involves the conversion of E2-EOMF to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation.
Scientific Research Applications
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is used in various scientific research applications. It is used in the synthesis of drugs, and in the study of biochemistry and physiology. It is also used in the study of cell signaling pathways, as well as in the study of the effects of drugs on the body. Additionally, it is used in the study of the effects of environmental pollutants on the body, as well as in the study of the effects of dietary supplements on the body. Finally, it is used in the study of the effects of various drugs on the body, including those used to treat cancer, HIV, and other diseases.
properties
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCQPKLHPXHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
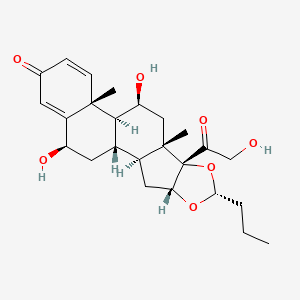
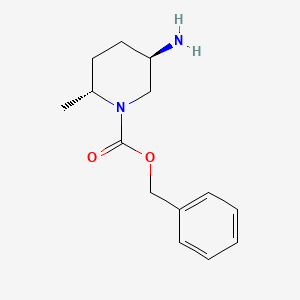
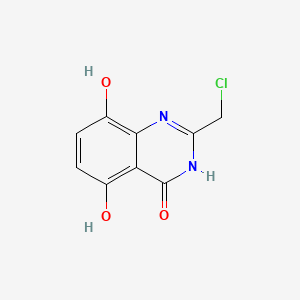
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
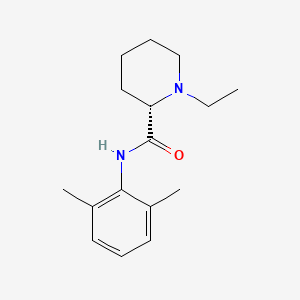
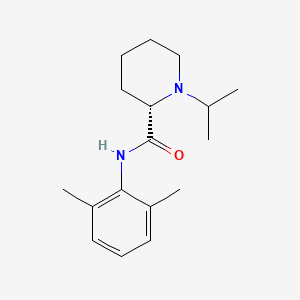
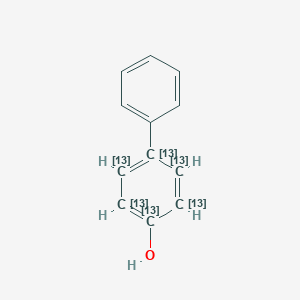
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
